3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite

Catalog No.
S15701074
CAS No.
M.F
C24H30N3O3P
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)phenyl bis(4-(dimethylamino)pheny...

Product Name

3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite

IUPAC Name

[3-(dimethylamino)phenyl] bis[4-(dimethylamino)phenyl] phosphite

Molecular Formula

C24H30N3O3P

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C24H30N3O3P/c1-25(2)19-10-14-22(15-11-19)28-31(29-23-16-12-20(13-17-23)26(3)4)30-24-9-7-8-21(18-24)27(5)6/h7-18H,1-6H3

InChI Key

GYIOJEOJXGBBDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)N(C)C)OC3=CC=CC(=C3)N(C)C

3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite is an organic phosphorus compound with the molecular formula C24H30N3O3PC_{24}H_{30}N_{3}O_{3}P. This compound features a phosphite group linked to two dimethylamino-substituted phenyl rings, making it a significant compound in organic synthesis and materials science. The compound is primarily utilized in research settings, and its structure includes various functional groups that contribute to its chemical reactivity and potential applications in different fields, including pharmaceuticals and materials chemistry .

The reactivity of 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite can be attributed to the presence of the phosphite functional group, which can participate in nucleophilic substitution reactions. The dimethylamino groups enhance the electron density on the aromatic rings, potentially increasing their reactivity towards electrophiles. This compound can undergo various chemical transformations such as:

  • Nucleophilic substitution: The phosphite group can be replaced by different nucleophiles.
  • Oxidation reactions: The dimethylamino groups may be oxidized under specific conditions, leading to the formation of N-oxides.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions make it versatile for synthesizing more complex organic molecules .

While specific biological activity data for 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite is limited, compounds containing dimethylamino groups are often investigated for their pharmacological properties. Dimethylamino derivatives can exhibit various biological activities, including:

  • Antimicrobial properties: Similar compounds have shown effectiveness against certain bacterial strains.
  • Cytotoxicity: Some studies suggest that phosphite-containing compounds may have cytotoxic effects on cancer cells, although specific studies on this compound are needed to confirm such effects.

Further research is necessary to elucidate its complete biological profile and potential therapeutic applications .

The synthesis of 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite typically involves multi-step organic reactions. Common methods include:

  • Phosphorylation: The reaction of dimethylaminophenol derivatives with phosphorus oxychloride or phosphorus trichloride.
  • Coupling reactions: Utilizing palladium-catalyzed cross-coupling techniques to link aromatic amines with phosphite intermediates.
  • Refluxing conditions: Many syntheses require refluxing in solvents like dichloromethane or toluene to facilitate the reaction.

These methods highlight the importance of careful control over reaction conditions to achieve high yields and purity of the final product .

3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite has several potential applications:

  • Organic synthesis: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
  • Material science: Its unique structure makes it suitable for developing new materials with specific electronic or optical properties.
  • Research purposes: Often used in laboratory settings for studying reaction mechanisms involving phosphorus-containing compounds.

Its versatility underscores its importance in both academic research and industrial applications .

Interaction studies involving 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite primarily focus on its reactivity with other chemical species. These studies may include:

  • Reactivity with nucleophiles: Understanding how this compound interacts with various nucleophiles can provide insights into its utility in synthetic chemistry.
  • Biological interactions: Investigating how this compound interacts with biological systems, including enzyme inhibition or receptor binding.

Such studies are crucial for determining the safety and efficacy of this compound in potential applications .

Several compounds share structural similarities with 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,3-Bis(4-(dimethylamino)phenyl)phthalideC24H24N2O2C_{24}H_{24}N_{2}O_{2}Contains phthalide structure; potential photochemical properties
DimethylaminophenolC8H11NC_{8}H_{11}NSimple amine; used in dyes and pharmaceuticals
Bis(dimethylamino)(p-tolyl)phosphineC11H16N2PC_{11}H_{16}N_{2}PPhosphine derivative; useful in catalysis

Uniqueness

The uniqueness of 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite lies in its dual dimethylamino substitution on both phenyl rings combined with a phosphite functional group. This configuration enhances its reactivity compared to simpler amines or phosphines, making it a valuable candidate for specialized applications in organic synthesis and materials science .

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Exact Mass

439.20247883 g/mol

Monoisotopic Mass

439.20247883 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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